![molecular formula C19H15F3N6O2 B2732742 2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415632-60-7](/img/structure/B2732742.png)
2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of functional groups. This compound is part of the triazolopyridazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its physicochemical properties, making it a valuable scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate hydrazine derivatives with trifluoroacetimidoyl chlorides under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable multi-component reactions that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the pyrrole ring allows for oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmaceutical and material science applications .
Applications De Recherche Scientifique
2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique physicochemical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions contributes to its pharmacological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials and explosives.
3-Trifluoromethyl-1,2,4-triazoles: Applied in pharmaceuticals as enzyme inhibitors and antiviral agents.
Uniqueness
The uniqueness of 2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its combination of functional groups, which provides a versatile scaffold for drug design. Its enhanced physicochemical properties, due to the trifluoromethyl group, make it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
5-benzyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)18-24-23-14-6-7-15(25-28(14)18)26-9-12-13(10-26)17(30)27(16(12)29)8-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGOVOUYMZJFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NN4C(=NN=C4C(F)(F)F)C=C3)C(=O)N(C2=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
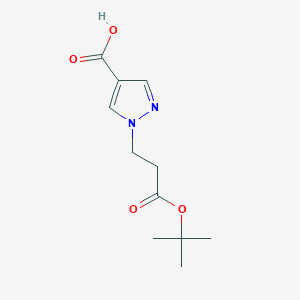
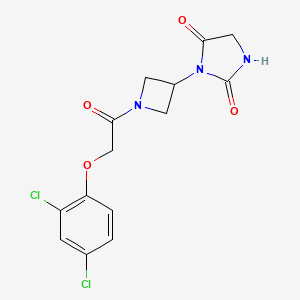
![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2732665.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)
![4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate](/img/structure/B2732667.png)
![2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2732669.png)
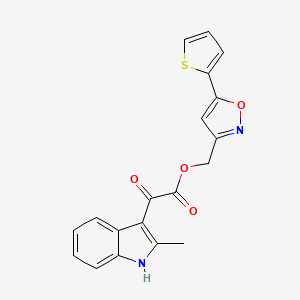
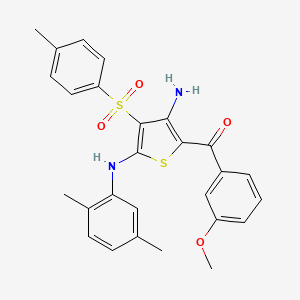
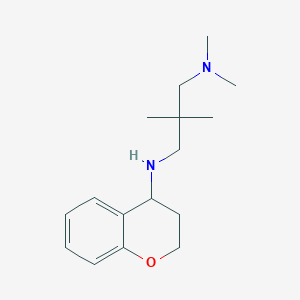
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B2732676.png)
![2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2732678.png)
![[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2732679.png)

